molecular formula C9H9NO2 B12953374 N-Benzylideneglycine CAS No. 103084-31-7

N-Benzylideneglycine

Cat. No.: B12953374
CAS No.: 103084-31-7
M. Wt: 163.17 g/mol
InChI Key: FBKZPNHEQARWCQ-UHFFFAOYSA-N
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Description

2-(benzylideneamino)acetic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(benzylideneamino)acetic acid can be synthesized through the condensation reaction between benzaldehyde and glycine. The reaction typically involves mixing benzaldehyde with glycine in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds as follows:

C6H5CHO+NH2CH2COOHC6H5CH=NCH2COOH+H2O\text{C}_6\text{H}_5\text{CHO} + \text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{NCH}_2\text{COOH} + \text{H}_2\text{O} C6​H5​CHO+NH2​CH2​COOH→C6​H5​CH=NCH2​COOH+H2​O

Industrial Production Methods

While specific industrial production methods for 2-(benzylideneamino)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylideneamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Produces benzaldehyde and glycine derivatives.

    Reduction: Yields benzylamine and glycine.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylideneamino)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylideneamino)acetic acid involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen atom. The formation of these complexes can influence various biological pathways, including enzyme inhibition and metal ion transport.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylideneamino)benzoic acid
  • 2-(benzylideneamino)propanoic acid
  • 2-(benzylideneamino)butanoic acid

Uniqueness

2-(benzylideneamino)acetic acid is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly useful in applications requiring metal ion coordination.

Properties

IUPAC Name

2-(benzylideneamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKZPNHEQARWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502578
Record name (E)-N-Benzylideneglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103084-31-7
Record name (E)-N-Benzylideneglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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